Ivermectin-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C48H74O14 |

|---|---|

Poids moléculaire |

877.1 g/mol |

Nom IUPAC |

(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14?/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+ |

Clé InChI |

AZSNMRSAGSSBNP-UQSUJAHPSA-N |

SMILES isomérique |

[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H] |

SMILES canonique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Ivermectin-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside graphical representations of analytical workflows.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled form of Ivermectin, where two hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows for its use as an ideal internal standard in mass spectrometry-based quantitative assays.[2] By adding a known amount of this compound to a sample, it co-elutes with the analyte of interest (Ivermectin) and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[3]

Chemical Structure and Properties

This compound is a derivative of Avermectin B1, a macrocyclic lactone.[4] Its complex structure is characterized by a 16-membered lactone ring and a disaccharide substituent.

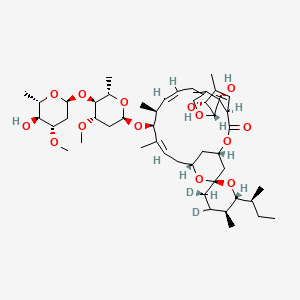

Chemical Structure:

The IUPAC name for this compound is (1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.[1]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C48H72D2O14 | [4][5][6] |

| Molecular Weight | 877.1 g/mol | [5][6] |

| Appearance | Off-White to Pale Yellow Solid | [] |

| Melting Point | 158-160°C | [] |

| Purity | >95% (HPLC), ≥99% deuterated forms (d1-d2) | [6][8] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5][6] |

| Storage Temperature | -20°C | [8] |

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Ivermectin in biological matrices. Below is a detailed experimental protocol for the analysis of Ivermectin in human plasma and whole blood using LC-MS/MS.

Quantification of Ivermectin in Human Plasma and Whole Blood by LC-MS/MS

This protocol is adapted from a validated high-throughput method.[9][10][11]

3.1.1. Materials and Reagents

-

Ivermectin analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Blank human plasma and whole blood

3.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Dissolve Ivermectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[9]

-

Working Solutions: Prepare working solutions by diluting the stock solutions in methanol. These will be used to spike blank plasma/whole blood for calibration standards and quality control samples.[9]

-

Internal Standard Working Solution (80 ng/mL): Prepare a working solution of this compound at a concentration of 80 ng/mL in a mixture of acetonitrile and water (90:10, v/v).[9][10]

3.1.3. Sample Preparation

-

Aliquot 100 µL of plasma or whole blood samples, calibration standards, or quality control samples into a 96-well plate.[9][10]

-

Add 450 µL of the this compound internal standard working solution (80 ng/mL in 90:10 acetonitrile:water) to each well.[9][10]

-

Mix the plate on a shaker for 10 minutes at 1000 rpm.[10]

-

Centrifuge the plate at 1100 x g for 5 minutes to precipitate proteins.[10]

-

The resulting supernatant is ready for injection into the LC-MS/MS system.

3.1.4. LC-MS/MS Conditions

-

LC System: Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm).[9]

-

Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[9][11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[9]

-

Ionization Mode: Positive electrospray ionization (ESI+).[]

3.1.5. Data Analysis

Quantification is performed by constructing a calibration curve based on the peak area ratio of Ivermectin to this compound versus the concentration of the calibration standards. The concentration of Ivermectin in the unknown samples is then determined from this curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: Logical flow of a pharmacokinetic study.

References

- 1. This compound | C48H74O14 | CID 168310448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin | 70288-86-7 [chemicalbook.com]

- 5. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 11. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Labeling of Ivermectin-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data, tailored for an audience of researchers, scientists, and professionals in drug development. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.

Core Synthesis Pathway: Selective Catalytic Deuteration

The synthesis of this compound is conceptually parallel to the industrial production of Ivermectin, which involves the selective hydrogenation of Avermectin B1. Avermectin B1, a mixture of Avermectin B1a and B1b, is a natural product obtained from the fermentation of the bacterium Streptomyces avermitilis. The key transformation is the selective reduction of the C22-C23 double bond of the avermectin precursor. To produce this compound, this hydrogenation is performed using a deuterium source, typically deuterium gas (D₂), in the presence of a homogeneous catalyst.

The primary challenge lies in the selective deuteration of the C22-C23 double bond without affecting the other four carbon-carbon double bonds within the complex macrocyclic lactone structure of Avermectin B1. This is achieved through the use of specific transition metal catalysts, most notably rhodium and ruthenium complexes.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, compiled from established methods for the hydrogenation of Avermectin B1 and general principles of catalytic deuteration.

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier (Example) |

| Avermectin B1 | ≥95% | Commercial Supplier |

| Deuterium Gas (D₂) | ≥99.8% | Gas Supplier |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | ≥99% | Chemical Supplier |

| Toluene | Anhydrous | Chemical Supplier |

| Methanol | Anhydrous | Chemical Supplier |

| Diethyl Ether | Anhydrous | Chemical Supplier |

| Celite® | --- | Chemical Supplier |

| Argon or Nitrogen Gas | High Purity | Gas Supplier |

Reaction Setup and Procedure

-

Catalyst Preparation and Inerting: A high-pressure reactor equipped with a magnetic stirrer is thoroughly dried and purged with an inert gas (Argon or Nitrogen). A solution of Avermectin B1 in an appropriate anhydrous solvent, such as toluene or a mixture of methanol and cyclohexane, is prepared and transferred to the reactor.

-

Catalyst Addition: Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I)) is added to the reactor under a blanket of inert gas. The catalyst loading is typically in the range of 0.1 to 1 mol% relative to the Avermectin B1 substrate.

-

Deuteration Reaction: The reactor is sealed and purged several times with deuterium gas to remove any residual inert gas. The reactor is then pressurized with deuterium gas to the desired pressure, typically ranging from 1 to 50 bar. The reaction mixture is heated to a temperature between 40°C and 80°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture (after depressurizing and re-inerting) and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the consumption of Avermectin B1 and the formation of this compound.

-

Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the deuterium gas is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Selective Deuteration of Avermectin B1

| Parameter | Typical Range | Notes |

| Substrate | Avermectin B1 | Mixture of B1a and B1b |

| Deuterium Source | Deuterium Gas (D₂) | High isotopic purity is crucial |

| Catalyst | Wilkinson's Catalyst | Other Rh or Ru complexes can be used |

| Catalyst Loading | 0.1 - 1 mol% | Relative to Avermectin B1 |

| Solvent | Toluene, Methanol/Cyclohexane | Anhydrous conditions are essential |

| D₂ Pressure | 1 - 50 bar | Higher pressure may increase reaction rate |

| Temperature | 40 - 80 °C | To be optimized for selectivity |

| Reaction Time | 4 - 24 hours | Monitored by HPLC |

Table 2: Physicochemical Properties of Ivermectin and this compound

| Property | Ivermectin | This compound |

| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₈H₇₂D₂O₁₄ |

| Molecular Weight | ~875.1 g/mol | ~877.1 g/mol |

| Isotopic Purity | N/A | >98% (typically) |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the this compound synthesis process.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via selective catalytic deuteration of Avermectin B1 is a crucial process for the generation of a high-purity internal standard essential for modern bioanalytical techniques. The careful selection of catalyst, deuterium source, and reaction conditions is paramount to achieving high yields and isotopic incorporation while maintaining the structural integrity of this complex molecule. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Ivermectin and its isotopically labeled analogs.

An In-depth Technical Guide to the Physical and Chemical Properties of Ivermectin-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing.

This compound is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Ivermectin. Its nearly identical chemical structure and properties, with a known mass shift due to deuterium labeling, make it an ideal tool for accurate quantification in complex biological matrices by mass spectrometry.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are compiled from various sources and represent typical specifications.

| Property | Value |

| Chemical Name | 22,23-Dihydroavermectin B1-d2 |

| Synonyms | This compound, 22,23-Dihydro C-076B1-d2 |

| Molecular Formula | C₄₈H₇₂D₂O₁₄ |

| Molecular Weight | 877.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 158-160 °C |

| Purity | Typically >95% (by HPLC) |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Practically insoluble in water. |

| Storage Temperature | -20°C |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Calibrate the DSC instrument using an indium standard.

-

Use an empty, sealed aluminum pan as the reference.

-

Set the heating rate to 10 °C/min.[1]

-

Purge with nitrogen gas at a flow rate of 50 mL/min.

-

-

Analysis:

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a known concentration.

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the calibration curve.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-15 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.[4]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[4]

-

-

Analysis:

-

Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra.

-

Compare the obtained spectra with those of a non-deuterated Ivermectin standard to confirm the positions of deuterium incorporation.

-

Quantitative Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

-

If using UV-Vis, determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.[5]

-

Signaling Pathways and Experimental Workflows

Ivermectin primarily exerts its biological effects by modulating the activity of specific ion channels. The following diagrams illustrate the key signaling pathways affected by Ivermectin.

Caption: Ivermectin's primary mechanism of action in invertebrates.

Caption: Ivermectin's modulation of the mammalian P2X4 receptor.

Caption: A typical experimental workflow for HPLC purity analysis.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Ivermectin-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Ivermectin-d2, a deuterated analog of Ivermectin, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its purity and the methods used for its assessment is paramount for ensuring data integrity and accuracy in research and development. This document outlines the typical components of a Certificate of Analysis (CoA) for this compound and delves into the detailed experimental protocols for its purity and identity verification.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the product meets its predetermined specifications. The following tables summarize the key quantitative data typically presented in a CoA.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₄₈H₇₂D₂O₁₄[1] |

| Molecular Weight | 877.11 g/mol [1] |

| Appearance | White to light yellow solid[1] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] |

Table 2: Purity and Isotopic Enrichment Data

| Parameter | Method | Result | Specification |

| Purity | HPLC | 97.63%[1] | >95%[2] |

| Isotopic Enrichment | Mass Spectrometry | 95.9% (d2)[1] | - |

| Isotopic Distribution | Mass Spectrometry | d0=0.40%, d1=7.36%, d2=92.24%[1] | >99% deuterated forms (d1-d2)[3][4] |

Table 3: Elemental Analysis

| Element | Method | Result |

| Carbon (C) | Combustion Analysis | 64.65%[1] |

| Hydrogen (H) | Combustion Analysis | 8.94%[1] |

Experimental Protocols for Purity and Identity Assessment

The quality of this compound is ascertained through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound by separating it from potential impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column, generating a chromatogram. The purity is calculated based on the area of the this compound peak relative to the total peak area.

Typical Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm) is commonly used.[5][6]

-

Mobile Phase: A mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and resolution. A typical mobile phase could be acetonitrile: 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[5][6]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: UV detection at 245 nm is often employed.

-

Sample Preparation: A stock solution of this compound is prepared in a solvent like methanol.[5][6] This is further diluted to an appropriate concentration for injection.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic enrichment of this compound.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and the distribution of isotopes. For this compound, the relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms are used to calculate the isotopic enrichment.

Typical Protocol (LC-MS/MS):

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

-

Selected Reaction Monitoring (SRM): For quantification and confirmation, specific precursor-to-product ion transitions are monitored. For this compound, a typical transition is m/z 894.5 → 309.1.[5]

-

Sample Preparation: Similar to HPLC, a stock solution is prepared in methanol and diluted.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium labels and the overall structural integrity.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies. The resulting NMR spectrum provides a fingerprint of the molecule's structure.

Typical Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Experiments: ¹H NMR and ¹³C NMR are standard experiments. More advanced techniques like 2D NMR (e.g., COSY, HSQC) can be used for complete structural assignment.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Purity Assessment

The following diagram illustrates the logical flow of the analytical procedures used to assess the purity and identity of this compound.

Caption: Experimental workflow for this compound analysis.

Signaling Pathway: Mechanism of Action of Ivermectin

Ivermectin's primary mechanism of action as an anthelmintic agent involves its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[2][6][7] This diagram illustrates the key steps in this signaling pathway.

Caption: Ivermectin's mechanism of action via GluCl channels.

Ivermectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), further contributing to the paralysis of the parasite.[2] However, its affinity for invertebrate GluCls is significantly higher, which accounts for its selective toxicity.[2]

This guide provides a foundational understanding of the critical aspects of this compound quality assessment. For specific applications, it is always recommended to refer to the lot-specific Certificate of Analysis provided by the supplier and to perform appropriate suitability testing.

References

- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

Commercial Suppliers of Ivermectin-d2 for Research: A Technical Overview

For researchers, scientists, and drug development professionals requiring deuterated Ivermectin (Ivermectin-d2) for research purposes, a number of commercial suppliers provide this stable isotope-labeled compound. This compound is primarily utilized as an internal standard for the quantification of Ivermectin in various biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its use is critical in pharmacokinetic studies to accurately track the metabolism, distribution, and excretion of the drug.[]

Key Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for laboratory use. The product is typically supplied as a solid with high isotopic and chemical purity. Below is a comparative summary of the technical data provided by these vendors.

| Supplier | Product Name/Synonym | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Formulation | Intended Use |

| MedchemExpress | This compound | C48H72D2O14 | Not Specified | Not Specified | Not Specified | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |

| R&D Systems | Ivermectin B1a-d2 | C48H72D2O14 | 877.1 | ≥98% | Solid | For laboratory research use.[5] |

| Cayman Chemical | This compound (22,23-dihydro Avermectin B1-d2) | C48H72D2O14 | 877.1 | >99% deuterated forms (d1-d2) | Solid | Internal standard for the quantification of ivermectin by GC- or LC-MS.[2][3] |

| BOC Sciences | This compound | C48H72O14D2 | 877.13 | Not Specified | Not Specified | Pharmacokinetic research, development and validation of analytical methods.[] |

| Simson Pharma Limited | Ivermectin D2 | Not Specified | Not Specified | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[6] |

| LGC Standards | This compound | C48H72D2O14 | 877.11 | >95% (HPLC) | Neat | Pharmaceutical Reference Standard.[7] |

Note: Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for the most accurate and up-to-date batch-specific data.

Experimental Applications and Methodologies

While detailed, step-by-step experimental protocols are proprietary and not publicly provided by the suppliers, the primary application of this compound is as an internal standard in analytical chemistry. A general workflow for its use in a pharmacokinetic study is outlined below.

General Experimental Workflow for Quantification of Ivermectin using this compound

One cited study by Zeleke G., et al. (2022) utilized this compound as an internal standard for the development and validation of a UHPLC-MS/MS method to quantify macrocyclic lactones in bovine plasma.[] In this method, protonated ions for Ivermectin and this compound were identified, and the compounds were monitored by multiple reaction monitoring (MRM).[]

Signaling Pathways

Information regarding specific signaling pathways affected by Ivermectin is not provided by the commercial suppliers of this compound. Researchers investigating the mechanism of action of Ivermectin would need to consult peer-reviewed scientific literature for this information. The suppliers' focus is on providing a high-quality analytical standard for quantification, not on elucidating the pharmacological action of the compound.

References

Stability and Storage of Ivermectin-d2 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ivermectin-d2 powder. This compound, a deuterated analog of Ivermectin, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability is paramount for accurate and reproducible experimental results. This document outlines the known stability profile, optimal storage parameters, and detailed experimental protocols for stability-indicating analyses.

Core Stability Profile and Storage Recommendations

This compound is a stable isotope-labeled compound that is expected to have a chemical stability profile analogous to that of Ivermectin. As a solid, off-white powder, it is considered stable under normal conditions. However, studies on Ivermectin have demonstrated its susceptibility to degradation under specific stress conditions.

Recommended Storage Conditions

For optimal long-term stability, this compound powder should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal degradation and preserve long-term integrity.[1] |

| Light | Protect from light | Ivermectin is susceptible to photodegradation.[2][3] |

| Moisture | Store in a dry place | Hydrolysis can occur, particularly in acidic or alkaline conditions.[2] |

| Atmosphere | Store in a tightly sealed container | To protect from moisture and atmospheric oxygen, which can cause oxidative degradation. |

One supplier indicates a stability of at least four years when stored appropriately.[4] However, it is crucial to refer to the certificate of analysis provided by the specific supplier for lot-specific expiry dates and storage recommendations.

Factors Influencing Stability

Several factors can impact the stability of this compound powder. The primary degradation pathways identified for Ivermectin, which are applicable to its deuterated form, include:

-

Hydrolysis: Degradation occurs in both acidic and alkaline conditions.[2]

-

Oxidation: Ivermectin is susceptible to oxidative degradation.[2]

-

Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[2][3]

-

Thermal Degradation: Elevated temperatures can lead to the breakdown of the compound.[2]

A study on Ivermectin API lots showed instability when stored at room temperature and 45% relative humidity for two years, underscoring the importance of controlled storage conditions.[5]

Quantitative Stability Data

| Condition | Matrix | Duration | Temperature | Relative Humidity | Remaining Ivermectin (%) | Reference |

| Room Temperature | 0.2% w/v Oral Solution | 3 months | 25°C | 60% | ~97% | [4] |

| Accelerated | 0.2% w/v Oral Solution | 3 months | 40°C | 75% | Not specified, but physically stable | [4] |

Experimental Protocols for Stability Assessment

To assess the stability of this compound powder, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose. The following are detailed methodologies for conducting forced degradation studies and subsequent analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1N hydrochloric acid.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with 1N sodium hydroxide before analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and 1N sodium hydroxide.

-

Incubate at 60°C for a specified period.

-

Neutralize the solution with 1N hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3-30% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period, protected from light.

-

-

Thermal Degradation (Solid State):

-

Place the this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

-

Dissolve the heat-stressed powder in a suitable solvent for analysis.

-

-

Photodegradation (Solid State):

-

Expose the this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Dissolve the photo-stressed powder in a suitable solvent for analysis.

-

Stability-Indicating HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer) is typical. The exact composition should be optimized to achieve good separation between the parent peak and any degradation products.

-

Flow Rate: Approximately 1.0 - 1.5 mL/min.

-

Detection: UV detection at approximately 245 nm.

-

Injection Volume: 20 µL.

-

Analysis: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound powder.

Logical Relationship of Stability Testing

Caption: Logical relationship between different types of stability studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ivermectin-d2 as an Internal Standard: A Technical Guide for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Ivermectin-d2 as an internal standard in analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical assays, ensuring the accuracy and precision required for pharmacokinetic studies and clinical trial sample analysis.

Core Principle: Isotope Dilution Mass Spectrometry

This compound, a deuterated form of ivermectin, serves as an ideal internal standard due to its chemical and physical similarity to the analyte. The core of its mechanism of action lies in the principle of isotope dilution mass spectrometry. By introducing a known quantity of this compound into a sample at an early stage of preparation, it experiences the same procedural variations as the endogenous ivermectin. These variations can include sample loss during extraction, inconsistencies in injection volume, and signal suppression or enhancement from the sample matrix.

Because this compound is chemically identical to ivermectin, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the presence of deuterium atoms, it has a slightly higher mass, allowing the mass spectrometer to differentiate it from the non-labeled ivermectin. The quantification of ivermectin is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in the analytical process. This ratiometric measurement significantly improves the accuracy and precision of the results.

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of ivermectin in biological matrices using this compound as an internal standard, based on established and validated methods.[1][2][3]

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of ivermectin and this compound (e.g., 1 mg/mL) by dissolving the reference standards in a suitable organic solvent such as methanol.[1] These solutions should be stored at low temperatures (e.g., -20°C or -80°C) to ensure stability.

-

Working Solutions: Prepare working solutions by diluting the stock solutions in an appropriate solvent, often methanol or a mixture of methanol and water.[1] These solutions are used to spike blank biological matrices to create calibration standards and quality control (QC) samples.

Sample Preparation

The goal of sample preparation is to extract ivermectin and this compound from the biological matrix (e.g., plasma, whole blood) and remove interfering substances.

-

Protein Precipitation: This is a common and straightforward method.

-

Aliquot a small volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube or a 96-well plate.[1][2]

-

Add the this compound internal standard working solution.

-

Add a protein precipitation agent, such as acetonitrile (often in a 90:10 acetonitrile:water solution), at a ratio of approximately 4.5:1 (v/v) to the sample.[1][2]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 1100 x g for 5 minutes) to pellet the precipitated proteins.[2]

-

Transfer the supernatant, containing ivermectin and this compound, to a clean tube or well for analysis.

-

-

Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated plasma sample (spiked with this compound and diluted) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 15% methanol) to remove polar interferences.

-

Elute ivermectin and this compound with a strong organic solvent (e.g., isopropyl alcohol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as an Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm), is commonly used.[1][2][3]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate and formic acid.[1][2][3] A common composition is acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[1][2][3]

-

Flow Rate: A flow rate of around 500 µL/min is often employed.[1]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[1]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI) is generally used for the analysis of ivermectin.[1][2][3]

-

Multiple Reaction Monitoring (MRM): Detection and quantification are performed using a triple quadrupole mass spectrometer in MRM mode. This involves monitoring specific precursor-to-product ion transitions for both ivermectin and this compound.

-

Ion Source Parameters: Parameters such as ion spray voltage (e.g., 5500 V), temperature (e.g., 450°C), and gas pressures (nebulizer, auxiliary, and curtain gas) are optimized to achieve maximum sensitivity.[1][2]

-

Data Presentation

The following tables summarize key quantitative data from a validated LC-MS/MS method for the quantification of ivermectin in human plasma and whole blood using this compound as an internal standard.[1][2]

Table 1: Method Validation Parameters

| Parameter | Plasma | Whole Blood |

| Calibration Range | 0.970 - 384 ng/mL | 0.970 - 384 ng/mL |

| LLOQ | 0.970 ng/mL | 0.970 ng/mL |

| LOD | 0.485 ng/mL | 0.485 ng/mL |

| Intra-assay Precision (%CV) | 3.91% - 16.4% | 1.70% - 9.76% |

| Inter-assay Precision (%CV) | 3.91% - 16.4% | 1.70% - 9.76% |

| Intra-assay Accuracy | 89.8% - 99.2% | 95.9% - 109% |

| Inter-assay Accuracy | 89.8% - 99.2% | 95.9% - 109% |

Table 2: Recovery and Process Efficiency

| Analyte | Matrix | Absolute Recovery | Process Efficiency |

| Ivermectin | Whole Blood | 96% - 123% | 105% - 119% |

| This compound | Whole Blood | 96% - 123% | 105% - 119% |

| Ivermectin | Plasma | 96% - 123% | 105% - 119% |

| This compound | Plasma | 96% - 123% | 105% - 119% |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of ivermectin using this compound as an internal standard.

Caption: Experimental workflow for ivermectin quantification.

Logical Relationship in Quantification

This diagram illustrates the logical basis for using an internal standard for accurate quantification.

Caption: Ratiometric quantification using an internal standard.

References

In-Depth Technical Guide to the Molecular Weight and Mass Spectrometry of Ivermectin-d2

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. Designed for researchers, scientists, and drug development professionals, this document details its molecular weight, mass spectrometry protocols, and its application as an internal standard in quantitative analyses.

Core Molecular Data

This compound is a stable isotope-labeled form of Ivermectin, which is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b. The deuteration makes it an ideal internal standard for quantification of Ivermectin in various biological matrices using mass spectrometry.[1][] The key molecular identifiers and weights are summarized below.

| Property | Value | Source |

| Molecular Formula | C48H72D2O14 | [1][3][4][5] |

| Average Molecular Weight | 877.11 g/mol | [3][4] |

| Monoisotopic Mass | 876.52041052 Da | [6] |

| Synonyms | 22,23-dihydro Avermectin B1-d2 | [1][5] |

Mass Spectrometric Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the sensitive and specific quantification of Ivermectin, utilizing this compound as an internal standard.[][7]

Ionization and Fragmentation

In positive mode electrospray ionization (ESI), Ivermectin and its deuterated analog typically form adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+).[] During tandem mass spectrometry (MS/MS), these precursor ions are fragmented to produce characteristic product ions. The two additional mass units from the deuterium labels in this compound result in a corresponding shift in the mass-to-charge ratio (m/z) of the precursor and its fragment ions, allowing for clear differentiation from the unlabeled analyte.

A common observation is the contribution of the second isotope peak of unlabeled Ivermectin to the signal of this compound, which needs to be considered in quantitative method development.[]

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization/Adduct |

| Ivermectin | 892.4, 892.5 | 569.1, 307.1, 307.2 | [M+NH4]+ |

| This compound | 894.5, 895.4 | 571.8, 309.1, 309.3 | [M+NH4]+ |

| Ivermectin | 897.5 | Not Specified | [M+Na]+ |

| This compound | 899.5 | Not Specified | [M+Na]+ |

Data compiled from multiple sources indicating common adducts and fragments observed in positive ionization mode.[][8][9]

Experimental Protocol: Quantitative Analysis of Ivermectin in Biological Matrices using LC-MS/MS

The following is a representative protocol for the quantification of Ivermectin in plasma or whole blood using this compound as an internal standard.

Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of Ivermectin and this compound in methanol (e.g., 1 mg/mL).[9] Create working solutions by diluting the stock solutions in methanol.

-

Sample Extraction: For plasma or whole blood samples (e.g., 100 µl), perform a protein precipitation and phospholipid removal step. A common method is using a 96-well Hybrid-solid phase extraction (SPE) plate.[7][9] Acetonitrile is an effective precipitation solution.[9]

Liquid Chromatography

-

Column: An Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm) provides good separation.[7][8][9][10]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (e.g., 90:10, v/v) is effective.[7][8][9][10]

-

Flow Rate: A typical flow rate would be in the range of 0.4 to 0.6 mL/min.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer is used for detection.[7][10]

-

Ionization Mode: Positive electrospray ionization (ESI) is employed.[][10]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[]

-

Instrument Parameters (Example):

Visualized Workflow and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

Caption: LC-MS/MS workflow for Ivermectin quantification.

Caption: Rationale for using a deuterated internal standard.

References

- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C48H74O14 | CID 168310448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 9. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Ivermectin-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Ivermectin and its Deuterated Form

Ivermectin is a potent anti-parasitic agent widely used in both veterinary and human medicine.[1] It is a semi-synthetic derivative of the avermectin family of macrocyclic lactones. Ivermectin-d2 is a deuterated analog of Ivermectin, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized for analytical purposes, particularly as an internal standard in pharmacokinetic studies and mass spectrometry-based assays to improve accuracy.

Solubility Profile of this compound and Ivermectin

Precise solubility data is fundamental for formulation development, ensuring optimal delivery and bioavailability of active pharmaceutical ingredients (APIs). The following tables summarize the available solubility information for both this compound and its non-deuterated counterpart, Ivermectin.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Data sourced from publicly available product information sheets. "Slightly soluble" is a qualitative term and indicates that a significant amount of solvent is required to dissolve a given amount of the solute.

Table 2: Quantitative and Qualitative Solubility of Ivermectin (Non-deuterated)

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Approximately 1 mg/mL[2] |

| Ethanol | Approximately 1 mg/mL[2] |

| Dimethylformamide (DMF) | Approximately 3 mg/mL[2] |

| Methanol | Freely Soluble[1] |

| 1-Propanol + Water Mixtures | Solubility increases with higher 1-propanol concentration and temperature.[3][4] |

| 2-Propanol + Water Mixtures | Solubility increases with higher 2-propanol concentration and temperature.[3][4] |

| Polyethylene Glycol (PEG) 200/400 + Water Mixtures | Solubility increases with higher PEG concentration and temperature.[5][6] |

| Water | Insoluble[1] |

It is important to note that while the solubility of this compound is expected to be very similar to that of Ivermectin, it may not be identical. Therefore, for precise formulation work, experimental determination of this compound solubility is highly recommended.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound, this section details the widely accepted shake-flask method for thermodynamic solubility determination, followed by a common analytical technique for concentration measurement.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[7][8][9]

Principle: An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound solid into a suitable container (e.g., a glass vial with a screw cap). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The required time can be determined by taking samples at different time points until the concentration in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not adsorb the compound.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of pharmaceutical compounds.[10][11]

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the amount of the analyte as it elutes from the column.

Typical HPLC Method Parameters for Ivermectin Analysis:

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is commonly used for Ivermectin analysis.[1][10]

-

Mobile Phase: A mixture of organic solvents and water or a buffer is typically used. For example, a mixture of Methanol, Acetonitrile, and a phosphate buffer has been reported.[10] The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[1][10]

-

Detection: Ivermectin has a UV absorbance maximum at approximately 245 nm, making a UV detector suitable for its quantification.[1][2][12]

-

Quantification: A calibration curve is constructed by injecting known concentrations of this compound standards. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows using the DOT language.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Quantification of this compound by HPLC.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents remains to be published, this guide provides the available qualitative information and quantitative data for the non-deuterated form as a valuable reference. More importantly, it offers detailed, actionable experimental protocols that empower researchers to determine the precise solubility of this compound in their own laboratories. The provided workflows for the shake-flask method and HPLC analysis serve as a practical roadmap for obtaining the critical data necessary for advancing drug development and formulation science. By applying these methodologies, researchers can confidently establish the solubility profile of this compound, a crucial step in its application as an analytical standard and in the broader context of pharmaceutical research.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and Thermodynamics of Ivermectin in Aqueous Mixtures of 1-Propanol/2-Propanol | Semantic Scholar [semanticscholar.org]

- 5. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. ijcrt.org [ijcrt.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for Ivermectin-d2 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ivermectin-d2 as an internal standard in pharmacokinetic (PK) studies of ivermectin in animal models. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of the parent drug in biological matrices by minimizing analytical variations.[1]

Introduction to Ivermectin and the Role of this compound

Ivermectin is a broad-spectrum antiparasitic agent used in both veterinary and human medicine to treat a variety of parasitic infections.[2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for optimizing dosing regimens to ensure efficacy and safety.[2][4]

Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids, such as plasma or whole blood, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[5][6] To ensure the accuracy of LC-MS/MS analysis, an internal standard (IS) is used. This compound, a deuterated form of ivermectin, is an ideal internal standard because it has nearly identical chemical and physical properties to ivermectin but a different mass.[7] This allows it to be distinguished by the mass spectrometer while co-eluting with ivermectin during chromatography, effectively compensating for variations during sample preparation and analysis.

Principle of Using a Deuterated Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The principle lies in adding a known concentration of the internal standard to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer, and other potential sources of error. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.

Caption: Principle of using a deuterated internal standard.

Experimental Protocols

In-Vivo Pharmacokinetic Study in a Rodent Model (Rats)

This protocol outlines a typical pharmacokinetic study of orally administered ivermectin in rats.[2]

1. Animals and Housing:

-

Species: Wistar or Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Animals should have ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate for at least one week before the experiment.[2]

2. Dosing and Sample Collection:

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[2]

-

Dose Formulation: Prepare a solution or suspension of ivermectin in a suitable vehicle (e.g., a mixture of propylene glycol and water).

-

Administration: Administer a single oral dose of ivermectin (e.g., 2 mg/kg) via gavage.[2]

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized or EDTA-containing tubes at predefined time points. A typical sampling schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[2][8]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until bioanalysis.[2]

Caption: Workflow for an in-vivo pharmacokinetic study.

Bioanalytical Method: Ivermectin Quantification in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of ivermectin in plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Ultrapure water[1]

-

Blank rodent plasma

2. Stock and Working Solutions:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of ivermectin and this compound in methanol.[5][7]

-

Working Solutions: Prepare working solutions by diluting the stock solutions in methanol or a suitable solvent mixture. These will be used to spike blank plasma for calibration standards and quality control (QC) samples.[5][7]

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 100 µL of each plasma sample, add a specific volume of the this compound working solution to achieve a final concentration (e.g., 50 ng/mL).

-

Vortex mix the samples.

-

Perform solid-phase extraction using C18 cartridges.[5] A general procedure involves:

-

Conditioning the cartridge with methanol followed by water.

-

Loading the plasma sample.

-

Washing the cartridge to remove interferences.

-

Eluting the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm).[7][9]

-

Mobile Phase: A mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate and formic acid (e.g., 90:10 v/v acetonitrile: 2 mM ammonium formate with 0.5% formic acid).[7][9]

-

Flow Rate: A typical flow rate for a column of this size would be in the range of 0.3-0.6 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).[1][7]

-

MRM Transitions: Monitor the specific precursor to product ion transitions for ivermectin and this compound. Often, the ammonium adduct ([M+NH4]+) is used for quantification.[6][7]

Data Presentation

Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for ivermectin quantification in plasma.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.970 - 384 ng/mL | [7][9] |

| Correlation Coefficient (r²) | > 0.99 | [7] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.970 ng/mL | [5][7] |

| Intra-assay Accuracy | 89.8% - 109% | [7] |

| Inter-assay Accuracy | 89.8% - 109% | [7] |

| Intra- and Inter-assay Precision | < 15% | [7][9][10] |

| Recovery | High and consistent | [7] |

| Matrix Effect | No significant effect detected | [7][10] |

| Stability | Stable under various conditions | [7][10] |

Pharmacokinetic Parameters of Ivermectin in Animal Models

The pharmacokinetic parameters of ivermectin can vary significantly depending on the animal species, formulation, and route of administration.[4][11][12] The following table provides a summary of ivermectin's biological half-life in several species.

| Animal Species | Biological Half-life (t½) | Reference |

| Swine | ~0.5 days | [11][13] |

| Dogs | ~1.8 days | [11][13] |

| Cattle | ~2.8 days | [11][13] |

| Sheep | ~2.8 days | [11][13] |

Note: These values are illustrative and can be influenced by the specific study design.

Mandatory Visualizations

Caption: Principle of using a deuterated internal standard.

Caption: Workflow for an in-vivo pharmacokinetic study.

References

- 1. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 7. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. extranet.who.int [extranet.who.int]

- 9. Determination of ivermectin in plasma and whole blood using LC-MS/MS [ouci.dntb.gov.ua]

- 10. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic studies of ivermectin: effects of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic studies of ivermectin: Effects of formulation | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Use of Ivermectin-d2 as an Internal Standard in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ivermectin-d2 as an internal standard in bioequivalence studies of ivermectin. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the accurate quantification of ivermectin in biological matrices.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent used in both human and veterinary medicine.[1][2] Bioequivalence studies are crucial for ensuring that generic formulations of ivermectin perform comparably to the innovator product. Accurate and precise quantification of ivermectin in biological samples, such as plasma or whole blood, is fundamental to these studies. The use of a stable isotope-labeled internal standard is best practice for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response. This compound, a deuterated analog of ivermectin, is an ideal internal standard due to its similar physicochemical properties and co-elution with the analyte, while being distinguishable by mass spectrometry.[3]

This document outlines the necessary materials, equipment, and step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection of ivermectin using this compound as an internal standard.

Physicochemical Properties and Mass Spectrometry Parameters

This compound serves as an excellent internal standard due to its chemical and physical similarity to ivermectin. The primary distinction is its higher mass, which allows for specific detection without interfering with the quantification of the parent drug.

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Ivermectin (B1a) | C₄₈H₇₄O₁₄ | 875.1 |

| This compound | C₄₈H₇₂D₂O₁₄ | 877.1 |

Table 2: Mass Spectrometry Parameters for Ivermectin and this compound

| Parameter | Ivermectin | This compound (Internal Standard) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 892.5 [M+NH₄]⁺ | 894.5 [M+NH₄]⁺ |

| Product Ion (m/z) | 307.3 | 307.3 |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (eV) | 45 | 45 |

| Declustering Potential (V) | 100 | 100 |

Note: These parameters may require optimization based on the specific mass spectrometer used.

Experimental Protocols

The following protocols describe the procedures for the analysis of ivermectin in human plasma.

Materials and Reagents

-

Ivermectin reference standard (>94% purity)

-

This compound internal standard (>99% purity)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well Hybrid-SPE plates[3][4]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ivermectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[3]

-

Working Standard Solutions: Prepare serial dilutions of the ivermectin stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

This protocol is designed for the extraction of ivermectin from plasma samples.

-

Sample Aliquoting: Pipette 200 µL of plasma samples (calibration standards, QCs, and unknown study samples) into appropriately labeled polypropylene tubes.

-

Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to all tubes except for the blank plasma.

-

Vortexing: Vortex the tubes for 10 seconds.

-

Protein Precipitation: Add 400 µL of acetonitrile to each tube, vortex for 30 seconds, and then centrifuge at 10,000 rpm for 5 minutes.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 2 mM Ammonium formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of ivermectin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of ivermectin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Bioequivalence Study Design

A typical bioequivalence study for ivermectin is a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[5]

Table 4: Key Parameters for Ivermectin Bioequivalence Studies

| Parameter | Recommendation |

| Study Population | Healthy adult volunteers[5] |

| Study Design | Single-dose, two-period, crossover[5] |

| Washout Period | At least 10-14 days |

| Blood Sampling | Pre-dose and at frequent intervals up to 72 hours post-dose[5] |

| Analyte | Ivermectin in plasma |

| Pharmacokinetic Parameters | Cmax, AUC₀₋₇₂, AUC₀₋ᵢₙf |

| Bioequivalence Acceptance Criteria | 90% Confidence Interval for the ratio of geometric means (Test/Reference) for Cmax and AUC should be within 80.00% to 125.00%[5] |

Visualizations

Experimental Workflow

Caption: Workflow for the bioanalytical quantification of ivermectin.

Bioequivalence Study Logic

Caption: Logical flow of a crossover bioequivalence study.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ivermectin in biological matrices for bioequivalence studies. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these validated procedures will ensure the generation of high-quality data, which is essential for the regulatory assessment of generic ivermectin products.

References

Application Note: High-Throughput Analysis of Ivermectin in Human Plasma by Protein Precipitation using Ivermectin-d2 as an Internal Standard

Introduction

Ivermectin is a broad-spectrum antiparasitic agent used to treat a variety of parasitic infections in humans.[1][2][3] Accurate and reliable quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a simple, rapid, and robust protein precipitation protocol for the extraction of ivermectin from human plasma, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Ivermectin-d2, to ensure high accuracy and precision.

Principle